![molecular formula C9H9N3OS2 B5807296 N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as TTA-A2, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide binds to PPARα and induces its transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation.
Biochemical and Physiological Effects:
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis, leading to a decrease in lipid accumulation in various tissues. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can also improve glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in various tissues. Additionally, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARα. However, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
未来方向
There are several future directions for the study of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, including the investigation of its effects on other PPAR isoforms, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成方法
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can be synthesized through a multi-step process, starting with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with phosphorus oxychloride and thiosemicarbazide to yield N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide.
科学研究应用
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to inhibit the growth of various cancer cell lines and can sensitize cancer cells to chemotherapy. In diabetes research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-12-11-8(15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDPYKAARAPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)

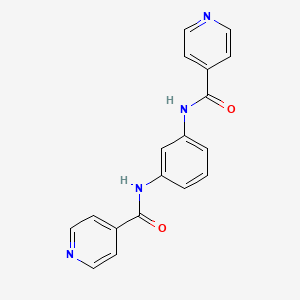
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
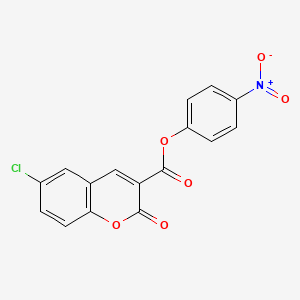
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
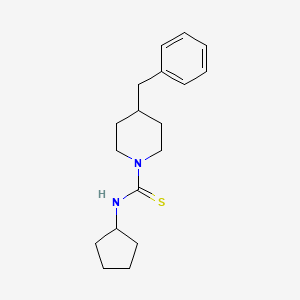
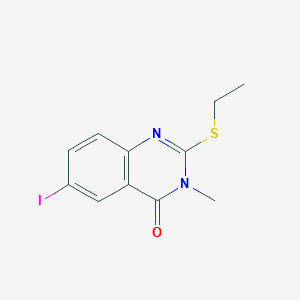

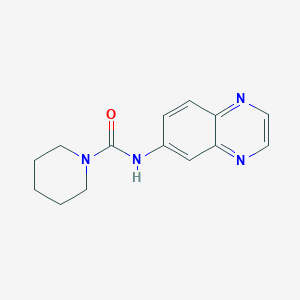
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)